molecular formula C38H43N3O6 B537883 Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate

Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate

Cat. No. B537883
M. Wt: 637.8 g/mol
InChI Key: RVGDACCXDZIPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NY2267 is a potent inhibitor of c-Myc/Max dimerization.

Scientific Research Applications

Synthesis and Anti-Proliferative Activity

Tert-butyl derivatives, such as the one , have been explored in the synthesis of various compounds with potential anti-proliferative activities. For example, Abdel-Rahman et al. (2021) explored new pyridine derivatives as CDK2 inhibitors with significant activity against human cancer cell lines. This highlights the role of such derivatives in the development of potential cancer therapies Abdel-Rahman et al., 2021.

Material Science Applications

In material science, tert-butyl derivatives have been used to synthesize polyimides with high organosolubility and glass transition temperatures. Chern et al. (2009) synthesized new polyimides containing di-tert-butyl side groups, demonstrating their potential in creating materials with desirable thermal and solubility properties Chern et al., 2009.

Enzyme Inhibition Studies

Tert-butyl derivatives have been explored for their potential in enzyme inhibition. Regan et al. (2003) reported on the structure-activity relationships of tert-butyl compounds as inhibitors of p38alpha MAP kinase, which has implications in the treatment of autoimmune diseases Regan et al., 2003.

Chemical Synthesis and Characterization

Çolak et al. (2021) conducted studies on the synthesis, characterization, thermal, X-ray, and DFT analyses of tert-butyl derivatives. Their research provides insights into the molecular structure and stability of these compounds Çolak et al., 2021.

Photophysical Properties

Wang et al. (2017) studied D–A type asymmetrical Zn(II) coordination complexes containing tert-butyl groups. They analyzed the fluorescence properties of these complexes, contributing to the understanding of photophysical properties in similar tert-butyl derivatives Wang et al., 2017.

properties

Product Name

Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate

Molecular Formula

C38H43N3O6

Molecular Weight

637.8 g/mol

IUPAC Name

tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate

InChI

InChI=1S/C38H43N3O6/c1-38(2,3)47-34(42)25-46-32-20-17-27-22-29(16-15-28(27)23-32)35(36(43)40-30-10-6-5-7-11-30)41(37(44)33-12-8-9-21-39-33)24-26-13-18-31(45-4)19-14-26/h8-9,12-23,30,35H,5-7,10-11,24-25H2,1-4H3,(H,40,43)

InChI Key

RVGDACCXDZIPOB-UHFFFAOYSA-N

SMILES

O=C(OC(C)(C)C)COC1=CC=C2C=C(C(N(CC3=CC=C(OC)C=C3)C(C4=NC=CC=C4)=O)C(NC5CCCCC5)=O)C=CC2=C1

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)C(C(=O)NC3CCCCC3)N(CC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NY-2267;  NY 2267;  NY2267

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate
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Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate
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Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate
Reactant of Route 4
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Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate

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